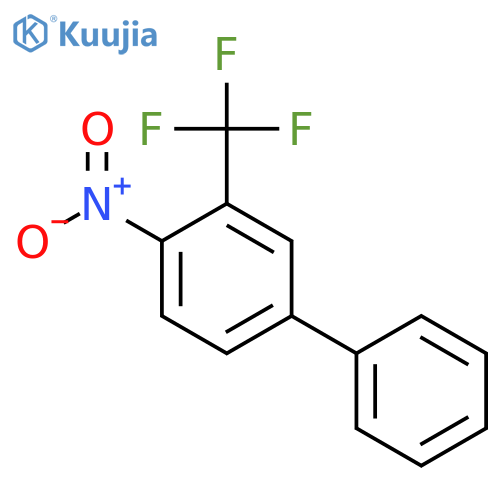Cas no 344-41-2 (4-Nitro-3-(trifluoromethyl)biphenyl)

344-41-2 structure
商品名:4-Nitro-3-(trifluoromethyl)biphenyl
CAS番号:344-41-2
MF:C13H8F3NO2
メガワット:267.203333854675
CID:4997876
4-Nitro-3-(trifluoromethyl)biphenyl 化学的及び物理的性質
名前と識別子
-
- 4-nitro-3-(trifluoromethyl)biphenyl
- 4-Nitro-3-(trifluoromethyl)biphenyl
-
- インチ: 1S/C13H8F3NO2/c14-13(15,16)11-8-10(6-7-12(11)17(18)19)9-4-2-1-3-5-9/h1-8H
- InChIKey: QTKGDORXWQYFCK-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=CC=C(C2C=CC=CC=2)C=1)[N+](=O)[O-])(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 1
- 複雑さ: 321
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 45.8
4-Nitro-3-(trifluoromethyl)biphenyl 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011003029-1g |
4-Nitro-3-(trifluoromethyl)biphenyl |
344-41-2 | 97% | 1g |
$1490.00 | 2023-09-02 | |
| Alichem | A011003029-500mg |
4-Nitro-3-(trifluoromethyl)biphenyl |
344-41-2 | 97% | 500mg |
$782.40 | 2023-09-02 | |
| Alichem | A011003029-250mg |
4-Nitro-3-(trifluoromethyl)biphenyl |
344-41-2 | 97% | 250mg |
$504.00 | 2023-09-02 |
4-Nitro-3-(trifluoromethyl)biphenyl 関連文献
-
Parthasarathi Bandyopadhyay,Debaditya Bera,Sipra Ghosh,Susanta Banerjee RSC Adv. 2014 4 28078
-
Suman Kumar Sen,Susanta Banerjee RSC Adv. 2012 2 6274
-
Soumendu Bisoi,Arun Kumar Mandal,Asheesh Singh,Venkat Padmanabhan,Susanta Banerjee Polym. Chem. 2017 8 4220
344-41-2 (4-Nitro-3-(trifluoromethyl)biphenyl) 関連製品
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
- 57707-64-9(2-azidoacetonitrile)
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
